5-(3-Fluoro-5-methoxyphenyl)thiazol-2-amine
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Overview
Description
5-(3-Fluoro-5-methoxyphenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 3-fluoro-5-methoxyphenyl group. Thiazole derivatives are known for their diverse biological activities and are found in various medicinal compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-5-methoxyphenyl)thiazol-2-amine typically involves the reaction of 3-fluoro-5-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-5-methoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(3-Fluoro-5-methoxyphenyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-5-methoxyphenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. This results in the inhibition of cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-4-methyl-1,3-thiazol-2-amine
- 5-(4-Methoxyphenyl)thiazol-2-amine
- 5-(3-Chloro-5-methoxyphenyl)thiazol-2-amine
Uniqueness
5-(3-Fluoro-5-methoxyphenyl)thiazol-2-amine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, while the methoxy group can increase its solubility and bioavailability .
Properties
Molecular Formula |
C10H9FN2OS |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-(3-fluoro-5-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9FN2OS/c1-14-8-3-6(2-7(11)4-8)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
OAPMEBMQLWOJJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CN=C(S2)N)F |
Origin of Product |
United States |
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